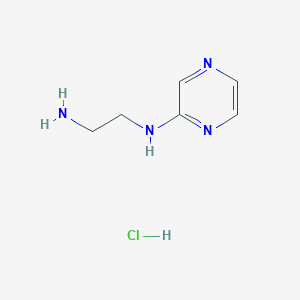

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

Description

Properties

IUPAC Name |

N'-pyrazin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c7-1-2-9-6-5-8-3-4-10-6;/h3-5H,1-2,7H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSMQQWEMLKQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The most reported and effective synthetic approach involves the nucleophilic substitution or reductive amination of pyrazin-2-carbaldehyde with ethylenediamine. The key steps are:

- Starting materials: Pyrazin-2-carbaldehyde and ethane-1,2-diamine (ethylenediamine).

- Reaction conditions: Typically conducted in ethanol or other suitable solvents under reflux or room temperature stirring.

- Formation of the base: The reaction yields N1-(Pyrazin-2-yl)ethane-1,2-diamine as the free base.

- Salt formation: The base is then treated with hydrochloric acid to form the hydrochloride salt, which precipitates upon evaporation or crystallization.

This method is favored due to the straightforward reaction, good yields, and relatively mild conditions.

Detailed Preparation Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation or nucleophilic substitution between pyrazin-2-carbaldehyde and ethylenediamine | Reflux in ethanol or stirring at room temperature for several hours | Formation of N1-(Pyrazin-2-yl)ethane-1,2-diamine (free base) |

| 2 | Isolation of free base | Removal of solvent by evaporation under reduced pressure | Crude free base obtained |

| 3 | Conversion to hydrochloride salt | Dissolution of free base in hydrochloric acid aqueous solution, followed by evaporation or crystallization | Pure N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride solid |

Example from Literature and Patents

- A synthesis analogous to that of related ethane-1,2-diamine derivatives involves stirring pyrazin-2-carbaldehyde with ethylenediamine in ethanol at reflux for 3 hours, monitoring progress by thin-layer chromatography (TLC). The product is isolated by filtration and purified by washing with ethanol and ether, then dried under vacuum.

- The hydrochloride salt is prepared by dissolving the free base in hydrochloric acid solution, followed by crystallization to yield a stable, water-soluble compound.

- Similar synthetic procedures for related pyrazine and diamine compounds reported in pharmaceutical patents confirm the use of nucleophilic substitution of halogenated pyrazines with ethylenediamine derivatives in polar aprotic solvents like DMF, with bases such as potassium carbonate to facilitate substitution, followed by work-up and salt formation.

Reaction Conditions and Yields

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Ethanol or DMF | Ethanol preferred for condensation; DMF used for substitution reactions |

| Temperature | Reflux (approx. 78 °C) or room temperature | Reflux accelerates reaction; RT possible with longer times |

| Reaction time | 3–12 hours | Monitored by TLC or NMR |

| Yield | 70–90% | High yields reported depending on purification and exact conditions |

| Purification | Recrystallization from ethanol or ether washes | Ensures high purity of hydrochloride salt |

Analytical Data Supporting Preparation

- Melting Point: Approximately 182 °C for related ethane-1,2-diamine derivatives, indicating purity.

- Infrared Spectroscopy (IR): Characteristic bands include N–H stretching (~3150 cm⁻¹), C–H aliphatic stretches (~2940–2830 cm⁻¹), and C–N stretches (~1315 cm⁻¹) confirming amine functionality.

- Nuclear Magnetic Resonance (NMR): Proton NMR typically shows signals corresponding to pyrazine protons and ethylenediamine methylene protons, confirming structure.

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation of pyrazin-2-carbaldehyde with ethylenediamine | Pyrazin-2-carbaldehyde, ethylenediamine | Ethanol | Reflux 3 h | ~85–90 | Followed by crystallization of hydrochloride salt |

| Nucleophilic substitution of 2-chloropyrazine derivatives with ethylenediamine | 2,6-Dichloropyrazine, ethylenediamine | DMF | RT, 12 h | ~70 | Requires base (K2CO3); applicable to substituted pyrazines |

| Salt formation | Free base | Aqueous HCl | Room temperature, crystallization | Quantitative | Improves solubility and stability |

Research Findings and Practical Notes

- The hydrochloride salt form is preferred for enhanced aqueous solubility, facilitating biological and coordination chemistry studies.

- The reaction progress is effectively monitored by TLC or NMR to ensure completion.

- Purification by recrystallization yields highly pure material suitable for further applications.

- The synthetic method is adaptable to various substituted pyrazine derivatives, enabling structural diversity in related compounds.

- The compound serves as a ligand in coordination chemistry with transition metals, underscoring the importance of obtaining pure, well-characterized material.

Chemical Reactions Analysis

Types of Reactions

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Reduced forms of the ethane-1,2-diamine moiety.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride has demonstrated potential in drug development, particularly for conditions related to oxidative stress and bacterial infections. The compound's ability to form metal complexes enhances its biological activity, making it a candidate for:

- Antioxidant Activity : Studies indicate that metal complexes derived from this ligand can effectively scavenge free radicals, suggesting applications in formulations aimed at oxidative stress-related diseases.

- Antibacterial Properties : Research has shown that the compound exhibits antibacterial activity, which can be leveraged in developing new antibiotics or antimicrobial agents .

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming complexes with various transition metals such as nickel, copper, zinc, and cobalt. These metal complexes are of interest due to their:

- Stability : The unique structure of N1-(Pyrazin-2-yl)ethane-1,2-diamine allows for stable coordination with metals.

- Reactivity : The resulting complexes show varying degrees of biological activity depending on the metal involved, which is critical for applications in catalysis and material science .

Biological Research

In biological studies, this compound is utilized to explore enzyme inhibition and protein interactions:

- Enzyme Inhibition Studies : The compound's ability to bind to specific molecular targets makes it a useful tool for understanding biochemical pathways and mechanisms of action .

- Protein Interaction Studies : Its interaction with proteins can lead to insights into cellular processes and disease mechanisms.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of metal complexes formed with N1-(Pyrazin-2-yl)ethane-1,2-diamine. The results indicated that these complexes exhibited significant free radical scavenging ability compared to the uncomplexed ligand. This suggests potential applications in developing antioxidant therapies.

Case Study 2: Antibacterial Efficacy

Research focused on the antibacterial efficacy of this compound against various bacterial strains. The findings revealed that certain metal complexes derived from this ligand showed enhanced antibacterial activity compared to standard antibiotics, indicating its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress-related processes.

Comparison with Similar Compounds

Heterocyclic Variations

Functional Group Modifications

- Thiourea/Urea Derivatives : Derivatives like thiourea 7b and urea 8b (benzimidazole-based) exhibit altered hydrogen-bonding capabilities and bioavailability compared to the parent ethylenediamine structure .

- Aliphatic Polyamines: DETA, TETA, and PEHA lack heterocycles but feature multiple amino groups, enhancing corrosion inhibition via adsorption on metal surfaces .

Physicochemical Properties

Biological Activity

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound features a pyrazine ring and an ethane-1,2-diamine backbone, which contributes to its diverse interactions in biological systems. Its potential applications in pharmaceuticals primarily stem from its antioxidant and antibacterial properties.

- Chemical Formula : C6H10N4

- Molecular Weight : 138.17 g/mol

- Structure : The compound contains two amine groups and a pyrazine moiety, allowing for various chemical interactions.

Synthesis

The synthesis of N1-(Pyrazin-2-yl)ethane-1,2-diamine typically involves the reaction of pyrazin-2-carbaldehyde with ethylenediamine under controlled conditions. This reaction leads to the formation of the compound through a condensation process that can also yield Schiff base ligands, which are crucial for forming metal complexes with unique properties.

Antioxidant Properties

Research indicates that N1-(Pyrazin-2-yl)ethane-1,2-diamine and its metal complexes exhibit notable antioxidant activity . These compounds can effectively scavenge free radicals, which are implicated in oxidative stress-related diseases. The antioxidant capacity is influenced by the specific metal ions coordinated with the ligand, such as nickel, copper, and zinc.

Antibacterial Activity

The compound has demonstrated antibacterial properties against various bacterial strains. Studies have shown that metal complexes derived from N1-(Pyrazin-2-yl)ethane-1,2-diamine can inhibit bacterial growth significantly. This activity is attributed to the ability of these complexes to disrupt bacterial cell membranes or interfere with metabolic processes .

Case Studies

Several studies have explored the biological activities of N1-(Pyrazin-2-yl)ethane-1,2-diamine:

- Antioxidant Study : A study conducted on the antioxidant properties of metal complexes formed with this ligand showed a significant reduction in oxidative stress markers in vitro. The complexes exhibited IC50 values indicating effective radical scavenging ability.

- Antibacterial Study : In another investigation, the antibacterial efficacy of N1-(Pyrazin-2-yl)ethane-1,2-diamine against Escherichia coli and Staphylococcus aureus was evaluated. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, showcasing its potential as a therapeutic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Antioxidant Activity | Antibacterial Activity |

|---|---|---|---|

| N1-(Pyridin-2-yl)ethane-1,2-diamine | 410428 | Moderate | Low |

| N1-(Pyrimidin-2-yl)ethane-1,2-diamine | 137583-05-2 | Low | Moderate |

| N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride | 1185312-44-0 | Low | High |

N1-(Pyrazin-2-yl)ethane-1,2-diamine exhibits superior antioxidant and antibacterial activities compared to many structurally related compounds due to its unique chemical structure that enhances its reactivity and interaction with biological targets .

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Neutralize with sodium bicarbonate, collect residues, and dispose via hazardous waste protocols .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Advanced Research Question

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., amine proton exchange) .

- X-ray crystallography : Resolve ambiguous structures (e.g., zinc complexes with pyrazinyl ligands ).

- Cross-validation : Compare HRMS, elemental analysis, and NMR to rule out impurities .

What role does this compound play in coordination chemistry, and how are its complexes characterized?

Advanced Research Question

The compound acts as a tridentate ligand, coordinating via pyrazine nitrogen and amine groups. Applications include:

- Metal complexes : Zinc(II) complexes (e.g., [ZnCl₂L]) show distorted tetrahedral geometries confirmed by X-ray diffraction .

- Catalysis : Ethylenediamine derivatives facilitate electron transfer in catalytic cycles .

Characterization involves: - UV-Vis : Ligand-to-metal charge transfer bands (e.g., λmax ~450 nm).

- Magnetic susceptibility : Paramagnetic behavior in transition metal complexes .

How do substituents on the pyrazine ring influence the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

Electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazine 3-position enhance electrophilicity, accelerating nucleophilic substitution. For example:

- Kinetic studies : Halogenated derivatives show 2–3× faster reaction rates with benzyl bromide .

- DFT calculations : Predict activation barriers for SNAr mechanisms .

- Solvent effects : Polar solvents stabilize transition states, improving yields .

What biochemical assays utilize this compound derivatives, and how are their activities quantified?

Advanced Research Question

Derivatives like N1-(acridin-9-yl)ethane-1,2-diamine are used in:

- Enzyme inhibition assays : Measure IC₅₀ values against nitric oxide synthase via UV-Vis detection of L-citrulline .

- Receptor binding : Radiolabeled analogs (³H/¹⁴C) quantify H1-histamine receptor affinity via Scatchard analysis .

- Cellular uptake : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .

What analytical challenges arise when quantifying this compound in biological matrices?

Advanced Research Question

- Matrix interference : Plasma proteins bind the compound, requiring protein precipitation (acetonitrile) before LC-MS/MS analysis .

- Limit of detection (LOD) : Optimize ESI-MS parameters (capillary voltage: 3.5 kV; source temp: 300°C) for sensitivity down to 1 ng/mL .

- Stability : Acidic conditions (pH 2–3) prevent amine oxidation during sample storage .

How does this compound interact with nucleic acids, and what techniques validate these interactions?

Advanced Research Question

The compound intercalates into DNA via pyrazine stacking, validated by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.